molecular formula C11H7BrF6O B14069966 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one

Cat. No.: B14069966
M. Wt: 349.07 g/mol
InChI Key: ZMDIQAOMCAKGMZ-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3,4-Bis(trifluoromethyl)phenyl)propan-2-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7BrF6O

Molecular Weight

349.07 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6O/c1-5(19)9(12)6-2-3-7(10(13,14)15)8(4-6)11(16,17)18/h2-4,9H,1H3

InChI Key

ZMDIQAOMCAKGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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